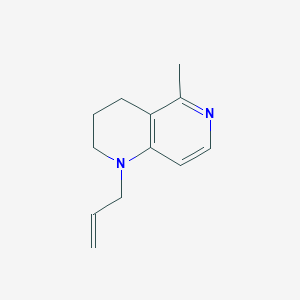
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system with a methyl group at the 5-position and a prop-2-en-1-yl group at the 1-position. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several synthetic routes. One common method involves the N-allylation of a naphthyridine precursor. This process typically involves the use of allyl bromide as the alkylating agent and a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the naphthyridine nitrogen. The reaction is often carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction rates and improved selectivity .
化学反応の分析
Types of Reactions
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
科学的研究の応用
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of 5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1,6-naphthyridine: Lacks the methyl and prop-2-en-1-yl substituents.
5-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the methyl group.
Uniqueness
5-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which impart specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
61542-07-2 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
5-methyl-1-prop-2-enyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C12H16N2/c1-3-8-14-9-4-5-11-10(2)13-7-6-12(11)14/h3,6-7H,1,4-5,8-9H2,2H3 |
InChIキー |
FQBYYRHHEUXSPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1CCCN2CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


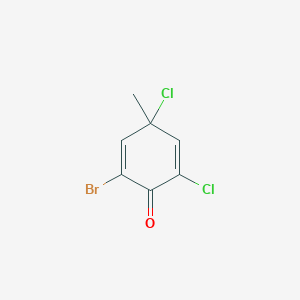

![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
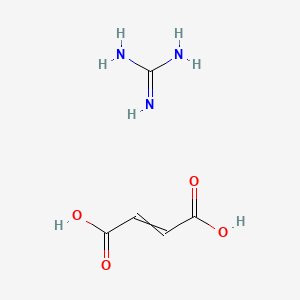

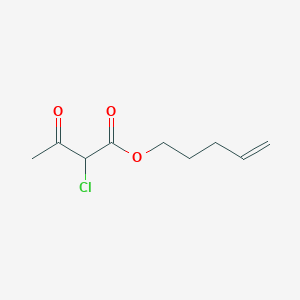
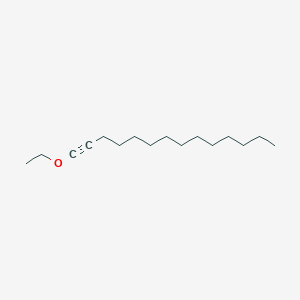

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
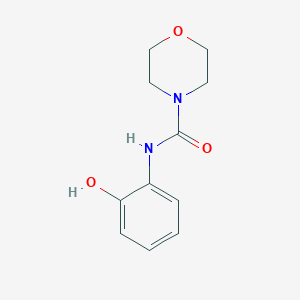
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

